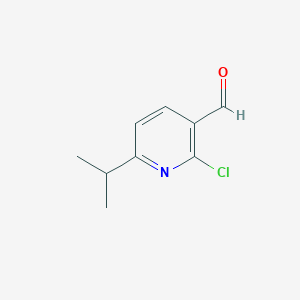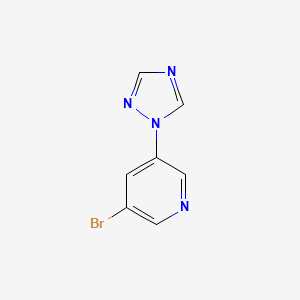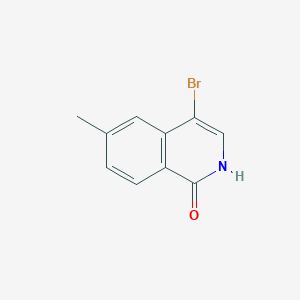
5-Bromo-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,4-triazole-3-carbonitrile is a heterocyclic compound with the molecular formula C3HBrN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity .
Mecanismo De Acción
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function . .
Biochemical Pathways
Triazole derivatives can affect a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
The compound’s predicted boiling point is 368.9±25.0 °C, and its predicted density is 2.20±0.1 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of triazole derivatives, this compound could potentially have a wide range of effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile typically involves the bromination of 1,2,4-triazole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1,2,4-triazole-3-carbonitrile
- 5-Iodo-1,2,4-triazole-3-carbonitrile
- 1,2,4-Triazole-3-thiol
Uniqueness
5-Bromo-1,2,4-triazole-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s ability to participate in various chemical reactions and interact with biological targets .
Propiedades
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMKDRNSIONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
